4-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxy group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the methanesulfonyl and methoxy groups. One common method involves the reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to form a dihydrobenzothiazole derivative.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group under basic conditions[][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methanesulfonyl-N-(4-formyl-7-methyl-1,3-benzothiazol-2-yl)benzamide .
Scientific Research Applications
4-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- 4-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-methanesulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the methoxy and methyl groups on the benzothiazole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-10-4-9-13(23-2)14-15(10)24-17(18-14)19-16(20)11-5-7-12(8-6-11)25(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZHTRJOXIZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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